molecular formula C17H15Cl2N5O2 B041169 Disperse Orange 37 CAS No. 13301-61-6

Disperse Orange 37

Cat. No.: B041169
CAS No.: 13301-61-6
M. Wt: 392.2 g/mol
InChI Key: KHZRTXVUEZJYNE-UHFFFAOYSA-N
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Description

Disperse Orange 37: is a synthetic azo dye commonly used in the textile industry for dyeing synthetic fibers such as polyester and nylon. Its chemical name is 3-[4-(2,6-Dichloro-4-nitrophenylazo)-N-ethylanilino]propionitrile and it has the molecular formula C17H15Cl2N5O2 . This compound is known for its vibrant orange color and is part of a broader class of disperse dyes used for their excellent dyeing properties on hydrophobic fibers .

Mechanism of Action

Target of Action

Disperse Orange 37 is primarily used as a dye in the textile industry . Its primary targets are synthetic fibers, where it is used to impart color. The dye has a strong affinity for these fibers and can effectively bind to them, resulting in a stable and vibrant color .

Mode of Action

The mode of action of this compound involves the interaction of the dye with synthetic fibers. The dye molecules penetrate the fiber and bind to it, resulting in a change in the color of the fiber

Biochemical Pathways

It’s worth noting that some studies have been conducted to understand the potential mutagenic and carcinogenic effects of textile azo dye processing plant effluent, which includes dyes like this compound . These studies aim to understand how these compounds might interact with biological systems and potentially affect cellular processes.

Result of Action

The primary result of the action of this compound is the imparting of a vibrant orange color to synthetic fibers . On a molecular level, this involves the binding of the dye molecules to the fibers. Potential secondary effects, such as mutagenic or carcinogenic effects, are the subject of ongoing research .

Action Environment

The action of this compound is influenced by various environmental factors. The temperature, pH, and other conditions of the dyeing process can affect the efficacy of the dye and the stability of the color. Additionally, the type and condition of the fiber can also influence the action of the dye .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disperse Orange 37 is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,6-dichloro-4-nitroaniline in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with N-ethyl-3-aminopropionitrile under alkaline conditions to form the final azo dye .

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels. The final product is then purified through recrystallization or filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Disperse Orange 37 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Disperse Orange 37 can be compared with other disperse dyes such as:

Uniqueness: this compound is unique due to its specific chemical structure, which provides distinct dyeing properties such as high color strength and excellent fastness on synthetic fibers .

Properties

IUPAC Name

3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O2/c1-2-23(9-3-8-20)13-6-4-12(5-7-13)21-22-17-15(18)10-14(24(25)26)11-16(17)19/h4-7,10-11H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZRTXVUEZJYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044538
Record name C.I. Disperse Orange 37
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Molecular Weight

392.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13301-61-6, 12223-33-5
Record name Disperse Orange 37
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13301-61-6
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Record name C.I. Disperse Orange 37
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 3-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-
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Record name C.I. Disperse Orange 37
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile
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Record name Propanenitrile, 3-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]
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Record name DISPERSE ORANGE 37
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Disperse Orange 37's molecular packing affect its photostability in glassy materials?

A1: Research indicates a strong correlation between the molecular packing of this compound in glassy materials and its photostability. When deposited using physical vapor deposition at specific substrate temperatures, DO37 forms denser glasses with up to 1.3% higher density compared to liquid-cooled glasses [, ]. This increased density significantly enhances photostability, with a remarkable 50-fold improvement observed in some cases []. This suggests that denser packing restricts molecular movement, hindering the photoisomerization process responsible for degradation and enhancing the dye's lifespan in these materials.

Q2: What are the environmental concerns associated with this compound?

A2: this compound, commonly used in textile dyeing, raises environmental concerns due to its presence in industrial wastewater [, , ]. Studies have detected DO37 in river sediments downstream from textile plants, indicating its persistence in the environment []. Additionally, chlorination of water containing DO37, a common disinfection process in water treatment plants, can lead to the formation of mutagenic byproducts []. These findings highlight the importance of monitoring DO37 levels in water sources and exploring effective treatment methods to minimize its ecological impact.

Q3: Can you provide the molecular formula, weight, and spectroscopic data for this compound?

A3: While the provided research papers focus on the material properties and environmental impact of this compound, they don't explicitly state its molecular formula, weight, or detailed spectroscopic data. To obtain this information, consult chemical databases like PubChem or ChemSpider.

Q4: How can resonant soft X-ray scattering (RSoXS) contribute to our understanding of this compound in multi-component systems?

A4: RSoXS proves valuable in analyzing the phase separation behavior of this compound in multi-component systems, particularly when co-deposited with other molecules like TPD []. This technique, coupled with AFM and PiFM, helps determine the domain size, spacing, and composition of distinct phases within the blend. Importantly, RSoXS can detect subtle length scales of phase separation that may not be apparent through AFM alone []. This deeper understanding of phase behavior is crucial for optimizing the performance of DO37 in applications like organic electronics and optoelectronic devices.

Q5: Has this compound been linked to allergic reactions?

A5: While not a primary focus of the provided papers, one study mentions this compound as a potential allergen in textiles []. Disperse dyes, in general, are recognized contact allergens, and their presence in textiles raises concerns about potential skin sensitization and allergic contact dermatitis. While more research is needed to specifically address DO37's allergenic potential, its classification as a disperse dye warrants caution regarding its use in materials that come into contact with skin.

Q6: How does the substrate temperature during vapor deposition affect the morphology of films containing this compound?

A6: The substrate temperature plays a critical role in determining the morphology of vapor-deposited films containing DO37. Research has shown that higher substrate temperatures lead to larger and more compositionally pure domains of DO37 within a co-deposited system []. This temperature dependence highlights the possibility of tuning the film morphology and, consequently, its properties by carefully controlling the deposition conditions.

Q7: What analytical methods are used to detect and quantify this compound in environmental and material samples?

A7: Several analytical techniques are employed to detect and quantify this compound in various matrices. High-performance liquid chromatography (HPLC) coupled with a diode array detector (DAD) is used to identify and quantify DO37 in water samples []. For complex mixtures like ecological textiles, a more advanced technique like high-performance liquid chromatography coupled with linear ion trap/orbitrap high-resolution mass spectrometry (HPLC-LTQ/Orbitrap MS) provides higher selectivity and sensitivity for accurate identification and quantification []. Thin-layer chromatography (TLC) offers a simpler approach for detecting DO37 in environmental samples like sediments []. The choice of method depends on the sample type, the complexity of the matrix, and the desired level of sensitivity and specificity.

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